molecular formula C6H11NO4 B095559 3-Ethyl-L-aspartic acid CAS No. 15383-88-7

3-Ethyl-L-aspartic acid

Cat. No. B095559
CAS RN: 15383-88-7
M. Wt: 161.16 g/mol
InChI Key: LPUFQUFGRYFZKK-BKLSDQPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-L-aspartic acid (EAA) is a non-proteinogenic amino acid that has gained attention in the scientific community due to its potential use in various fields. EAA is a derivative of aspartic acid and has an ethyl group attached to the alpha-carbon. This modification makes it an important molecule in the field of medicinal chemistry, biochemistry, and neurochemistry.

Mechanism Of Action

The mechanism of action of 3-Ethyl-L-aspartic acid is not fully understood. However, it is believed that 3-Ethyl-L-aspartic acid acts as an agonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. Activation of the NMDA receptor leads to an influx of calcium ions into the cell, which can trigger various signaling pathways. Additionally, 3-Ethyl-L-aspartic acid has been shown to inhibit the uptake of glutamate, leading to an increase in extracellular glutamate levels.

Biochemical And Physiological Effects

3-Ethyl-L-aspartic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Ethyl-L-aspartic acid can induce neuronal cell death, possibly through the activation of the NMDA receptor. However, in vivo studies have shown that 3-Ethyl-L-aspartic acid can have neuroprotective effects, possibly through the inhibition of glutamate uptake. Additionally, 3-Ethyl-L-aspartic acid has been shown to increase the release of dopamine and serotonin in the brain, suggesting a potential role in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Ethyl-L-aspartic acid in lab experiments is its availability and low cost. Additionally, 3-Ethyl-L-aspartic acid is a stable molecule that can be easily synthesized and purified. However, one limitation of using 3-Ethyl-L-aspartic acid is its potential toxicity. 3-Ethyl-L-aspartic acid has been shown to induce neuronal cell death in vitro, which can limit its use in certain experiments. Additionally, 3-Ethyl-L-aspartic acid has a short half-life in vivo, which can make it difficult to study its effects over a prolonged period of time.

Future Directions

There are several future directions for the study of 3-Ethyl-L-aspartic acid. One direction is to investigate its potential as a drug candidate for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-L-aspartic acid and its effects on neuronal signaling pathways. Furthermore, the potential neuroprotective effects of 3-Ethyl-L-aspartic acid need to be further explored in vivo. Finally, the development of new synthesis methods for 3-Ethyl-L-aspartic acid could lead to the production of more stable and less toxic derivatives.

Synthesis Methods

The synthesis of 3-Ethyl-L-aspartic acid can be achieved by the reaction of ethyl bromide with L-aspartic acid in the presence of sodium bicarbonate. This reaction leads to the formation of 3-Ethyl-L-aspartic acid with a yield of 80-90%. The purity of the synthesized 3-Ethyl-L-aspartic acid can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) techniques.

Scientific Research Applications

3-Ethyl-L-aspartic acid has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and neurochemistry. In medicinal chemistry, 3-Ethyl-L-aspartic acid has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In biochemistry, 3-Ethyl-L-aspartic acid has been used as a tool to study the structure and function of proteins. In neurochemistry, 3-Ethyl-L-aspartic acid has been studied for its role in neurotransmission and synaptic plasticity.

properties

CAS RN

15383-88-7

Product Name

3-Ethyl-L-aspartic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2S)-2-amino-3-ethylbutanedioic acid

InChI

InChI=1S/C6H11NO4/c1-2-3(5(8)9)4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1

InChI Key

LPUFQUFGRYFZKK-BKLSDQPFSA-N

Isomeric SMILES

CCC([C@@H](C(=O)O)N)C(=O)O

SMILES

CCC(C(C(=O)O)N)C(=O)O

Canonical SMILES

CCC(C(C(=O)O)N)C(=O)O

synonyms

Aspartic acid, 3-ethyl-

Origin of Product

United States

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